molecular formula C19H20O5 B3405881 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 163074-67-7

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3405881
CAS No.: 163074-67-7
M. Wt: 328.4 g/mol
InChI Key: XJYIPYGBDWACTE-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+3,4,5-TrimethoxyacetophenoneNaOHThis compound\text{4-Methoxybenzaldehyde} + \text{3,4,5-Trimethoxyacetophenone} \xrightarrow{\text{NaOH}} \text{this compound} 4-Methoxybenzaldehyde+3,4,5-TrimethoxyacetophenoneNaOH​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.

    Substitution: The methoxy groups on the aromatic rings can undergo nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or amines.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

    1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group on the aromatic ring.

    1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the additional methoxy groups on the second aromatic ring.

    1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with fewer methoxy groups on the second aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPYGBDWACTE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.